arugosin A (lactol form) arugosin A (lactol form) Arugosin A (lactol form) is a dibenzooxepine that is dibenzo[b,e]oxepin-11(6H)-one which is substituted by hydroxy groups at positions 1, 6, and 10, a 3,3-dimethylallyl group at position 2, a 3,3-dimethylallyloxy group at position 7, and a methyl group at position 8. It is a lactol, a cyclic ketone, a dibenzooxepine, an arugosin A and a polyphenol. It is a tautomer of an arugosin A (hydroxy-aldehyde form).
Brand Name: Vulcanchem
CAS No.:
VCID: VC1915307
InChI: InChI=1S/C25H28O6/c1-13(2)6-7-16-8-9-18-20(22(16)27)23(28)19-17(26)12-15(5)24(21(19)25(29)31-18)30-11-10-14(3)4/h6,8-10,12,25-27,29H,7,11H2,1-5H3
SMILES: CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O
Molecular Formula: C25H28O6
Molecular Weight: 424.5 g/mol

arugosin A (lactol form)

CAS No.:

Cat. No.: VC1915307

Molecular Formula: C25H28O6

Molecular Weight: 424.5 g/mol

* For research use only. Not for human or veterinary use.

arugosin A (lactol form) -

Specification

Molecular Formula C25H28O6
Molecular Weight 424.5 g/mol
IUPAC Name 1,6,10-trihydroxy-8-methyl-7-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)-6H-benzo[c][1]benzoxepin-11-one
Standard InChI InChI=1S/C25H28O6/c1-13(2)6-7-16-8-9-18-20(22(16)27)23(28)19-17(26)12-15(5)24(21(19)25(29)31-18)30-11-10-14(3)4/h6,8-10,12,25-27,29H,7,11H2,1-5H3
Standard InChI Key WFHNNILBVLUOKP-UHFFFAOYSA-N
SMILES CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O
Canonical SMILES CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Arugosin A (lactol form) features a dibenzo[b,e]oxepin-11(6H)-one core structure, consisting of two benzene rings fused to a seven-membered oxepin ring. This skeletal framework is further modified with several functional groups that define its chemical identity and properties . The complete IUPAC name is 1,6,10-trihydroxy-8-methyl-2-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]dibenzo[b,e]oxepin-11(6H)-one .

The key structural elements include:

  • Three hydroxy groups positioned at carbons 1, 6, and 10

  • A methyl substituent at position 8

  • A 3-methylbut-2-en-1-yl (prenyl) group at position 2

  • A 3-methylbut-2-en-1-yloxy group at position 7

  • A ketone functionality at position 11

The compound contains one undefined stereocenter, which adds another dimension to its structural complexity . The hemiacetal (lactol) functionality represents one of its most distinctive structural features, formed by the intramolecular reaction between a hydroxyl group and an aldehyde group.

Physical and Chemical Properties

Arugosin A (lactol form) possesses several notable physical and chemical properties that influence its behavior in various environments. These properties are summarized in the following table:

PropertyValueSource
Molecular FormulaC25H28O6
Molecular Weight424.5 g/mol
Exact Mass424.18858861 Da
XLogP3-AA5.9
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count6
Rotatable Bond Count5
Topological Polar Surface Area96.2 Ų
Complexity692

The XLogP3-AA value of 5.9 indicates considerable lipophilicity, suggesting the compound would have greater solubility in organic solvents than in aqueous environments . This property has implications for its potential membrane permeability and bioavailability.

From a chemical perspective, the presence of multiple functional groups contributes to its reactivity profile:

  • The three hydroxy groups can participate in hydrogen bonding and serve as sites for esterification or etherification

  • The hemiacetal (lactol) functionality is susceptible to ring-opening under appropriate conditions

  • The ketone at position 11 can undergo typical carbonyl reactions

  • The two prenyl groups (one direct and one as part of an ether) introduce alkene reactivity

Chemical Classification

Arugosin A (lactol form) can be classified into several chemical categories based on its structural features. According to the available data, it belongs to the following chemical classes:

Dibenzooxepine

The compound contains the characteristic dibenzo[b,e]oxepin core structure, consisting of two benzene rings fused to a seven-membered oxepin ring containing an oxygen atom . This structural feature places it firmly in the dibenzooxepine class of compounds.

Lactol/Hemiacetal

One of the defining features of this form of arugosin A is its lactol (cyclic hemiacetal) functionality. This structural element results from the intramolecular reaction between a hydroxyl group and an aldehyde group, forming a cyclic structure .

Cyclic Ketone

The presence of a ketone group at position 11 within the ring structure qualifies arugosin A (lactol form) as a cyclic ketone . This carbonyl functionality contributes significantly to its chemical reactivity and properties.

Polyphenol

Due to the presence of multiple phenolic hydroxy groups in its structure, arugosin A (lactol form) is classified as a polyphenol . Polyphenols are known for their potential antioxidant properties and ability to interact with biological macromolecules.

Tautomerism

A particularly interesting aspect of arugosin A is its tautomeric behavior. Arugosin A (lactol form) exists as a tautomer of the hydroxy-aldehyde form of arugosin A . This tautomerism represents a key structural characteristic that distinguishes different forms of the same compound.

Tautomerism refers to a type of structural isomerism where two constitutional isomers (tautomers) exist in equilibrium and can interconvert through the migration of a proton accompanied by a switch of a single bond and adjacent double bond. In the case of arugosin A, the tautomeric relationship exists between:

  • The lactol form (hemiacetal structure): Where a hydroxyl group has reacted intramolecularly with an aldehyde group to form a cyclic hemiacetal

  • The hydroxy-aldehyde form: Where the ring is opened, revealing both the hydroxyl and aldehyde groups

This tautomeric equilibrium can be influenced by various factors including solvent polarity, pH, and temperature. The ability to exist in different tautomeric forms adds to the chemical complexity of arugosin A and may have implications for its biological interactions, as different tautomers may exhibit different binding affinities to biological targets.

DatabaseIdentifierReference Type
PubChem CID14034679Primary database identifier
CAS Registry Numbers32672-54-1, 27503-36-2Chemical registry numbers
ChEBI IDCHEBI:64435Biochemical database ID
ChEMBL IDCHEMBL495670Bioactivity database ID
InChIKeyWFHNNILBVLUOKP-UHFFFAOYSA-NChemical identifier hash
Nikkaji NumberJ17.066FJapanese chemical database ID
WikidataQ27133280Knowledge base identifier
Metabolomics Workbench ID63380Metabolomics database ID

The compound is also listed in the LOTUS Initiative for Open Natural Products Research, indicating its recognition as a documented natural product . These diverse database entries reflect scientific interest in this compound from multiple research perspectives.

Structural Representation and Nomenclature

Alternative Names and Synonyms

Arugosin A (lactol form) is known by several synonyms and alternative names in the literature and chemical databases:

  • Arugosin A (hemiacetal form)

  • 1,6,10-trihydroxy-8-methyl-2-(3-methylbut-2-en-1-yl)-7-[(3-methylbut-2-en-1-yl)oxy]dibenzo[b,e]oxepin-11(6H)-one

  • 1,6,10-trihydroxy-8-methyl-7-(3-methylbut-2-enoxy)-2-(3-methylbut-2-enyl)-6H-benzo[c]benzoxepin-11-one

These alternative names provide different ways of referring to the same compound, with some emphasizing structural features while others focus on the specific tautomeric form.

Structural Representation

The molecular structure of arugosin A (lactol form) can be represented using various chemical notation systems:

  • SMILES: CC1=CC(=C2C(=C1OCC=C(C)C)C(OC3=C(C2=O)C(=C(C=C3)CC=C(C)C)O)O)O

  • InChI: InChI=1S/C25H28O6/c1-13(2)6-7-16-8-9-18-20(22(16)27)23(28)19-17(26)12-15(5)24(21(19)25(29)31-18)30-11-10-14(3)4/h6,8-10,12,25-27,29H,7,11H2,1-5H3

These notation systems provide standardized ways of representing the compound's structure in a machine-readable format, facilitating computational analysis and database searching.

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